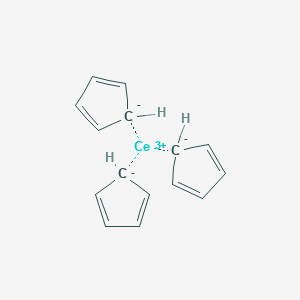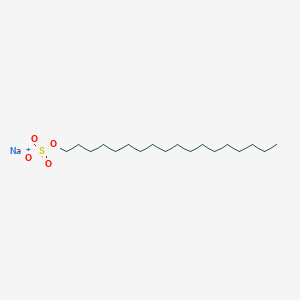
Tris(cyclopentadienyl)cerium
Overview
Description
Tris(cyclopentadienyl)cerium:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Reduction Method: This method involves the reaction of cerium chloride with an excess of cyclopentadiene in an organic solvent. The reaction typically occurs under an inert atmosphere to prevent oxidation[][1].
Indirect Method: This method involves the preparation of sodium or potassium cyclopentadienide, which is then reacted with cerium salts to form tris(eta5-2,4-cyclopentadien-1-yl)cerium[][1].
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory methods mentioned above, scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(cyclopentadienyl)cerium can undergo oxidation reactions, often resulting in the formation of cerium(IV) compounds[][1].
Reduction: The compound can also participate in reduction reactions, where it acts as a reducing agent[][1].
Substitution: Substitution reactions involving the cyclopentadienyl ligands can occur under specific conditions[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various organic halides can be used in substitution reactions.
Major Products:
Oxidation: Cerium(IV) compounds.
Reduction: Reduced cerium species.
Substitution: Substituted cyclopentadienyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Tris(cyclopentadienyl)cerium is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation and carbonylation[][1].
Biology and Medicine:
Potential Therapeutic Agents: Research is ongoing to explore the potential use of this compound in developing new therapeutic agents.
Industry:
Steel Industry: The compound is used to improve the performance and quality of steel[][1].
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
- Tris(eta5-cyclopentadienyl)lanthanum
- Tris(eta5-cyclopentadienyl)neodymium
- Tris(eta5-cyclopentadienyl)praseodymium
Properties
IUPAC Name |
cerium(3+);cyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Ce/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGBXTFCUISDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ce+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Ce | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60926499 | |
| Record name | Cerium(3+) tricyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1298-53-9 | |
| Record name | Cerium(3+) tricyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)cerium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















